molecular formula C16H15N3S2 B1344416 4-allyl-5-(5-methyl-4-phenylthien-3-yl)-4H-1,2,4-triazole-3-thiol CAS No. 862649-72-7

4-allyl-5-(5-methyl-4-phenylthien-3-yl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B1344416
CAS No.: 862649-72-7
M. Wt: 313.4 g/mol
InChI Key: OPYPBMIYEQSDDE-UHFFFAOYSA-N
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Description

4-allyl-5-(5-methyl-4-phenylthien-3-yl)-4H-1,2,4-triazole-3-thiol (4ATP3T) is a small molecule organosulfur compound belonging to the triazole family. It is a type of organosulfur compound known as a thiol, and is composed of an allyl group, a phenylthienyl group, and a triazole group. 4ATP3T has been studied extensively in recent years due to its potential biological applications. 4ATP3T has been found to have a variety of biochemical and physiological effects, and has been studied for its potential use in various scientific research applications.

Scientific Research Applications

Chemical Synthesis and Characterization

4-Allyl-5-(5-methyl-4-phenylthien-3-yl)-4H-1,2,4-triazole-3-thiol and its derivatives have been a focal point in the synthesis of novel compounds. In particular, these compounds have been synthesized under various conditions and characterized using spectroscopic methods. The studies detail the preparation of various Schiff bases containing the 1,2,4-triazole ring, showcasing the versatility of these compounds in chemical synthesis (Mobinikhaledi et al., 2010).

Antimicrobial Activities

Certain 1,2,4-triazole derivatives have been synthesized and evaluated for their antimicrobial activities. These studies have led to the creation of various alkylated derivatives and Schiff base derivatives, indicating the potential of these compounds in developing new antimicrobial agents (Bayrak et al., 2009).

Corrosion Inhibition

The compound has shown promising results in corrosion inhibition studies. For instance, it has been used to inhibit mild steel corrosion in acidic solutions. The efficiency of this compound as a corrosion inhibitor increases with concentration, hinting at its potential industrial applications in protecting metals against corrosion (Orhan et al., 2012).

Structure Activity Relationship (SAR) Studies

SAR studies have been conducted to understand the relationship between the chemical structure of triazole derivatives and their biological activities. This includes assessing their anticonvulsant and CNS depressant activities, providing valuable insights into the medical potential of these compounds (Kumudha, 2016).

Potential in Cancer Treatment

Investigations into the functionalization of triazole derivatives have revealed their potential as DNA methylation inhibitors, which is a promising avenue for cancer treatment. These studies aim to understand the impact of these compounds on cancerous cells and their potential use in developing new cancer therapies (Hakobyan et al., 2017).

Properties

IUPAC Name

3-(5-methyl-4-phenylthiophen-3-yl)-4-prop-2-enyl-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3S2/c1-3-9-19-15(17-18-16(19)20)13-10-21-11(2)14(13)12-7-5-4-6-8-12/h3-8,10H,1,9H2,2H3,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPYPBMIYEQSDDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CS1)C2=NNC(=S)N2CC=C)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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